



Application Notes and Protocols: Iridium-Catalyzed Allylic Fluorination

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Compound of Interest		
Compound Name:	Allyl fluoride	
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These application notes provide a comprehensive overview and detailed protocols for iridium-catalyzed allylic fluorination, a powerful tool for the stereoselective synthesis of allylic fluorides. This methodology is particularly relevant for the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity and metabolic stability.

Introduction

Iridium-catalyzed allylic fluorination has emerged as a robust and versatile method for the formation of C-F bonds.[1][2] This protocol primarily focuses on the use of iridium catalysts in conjunction with allylic trichloroacetimidates as electrophiles and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source.[1][3][4] A key advantage of this system is its ability to achieve high levels of regio- and enantioselectivity, particularly through the use of chiral diene-ligated iridium complexes.[3][4] The reaction often proceeds via a dynamic kinetic asymmetric transformation (DYKAT), allowing for the conversion of racemic starting materials into highly enantioenriched products.[3][4]

Data Presentation

The following tables summarize the substrate scope and performance of representative iridium-catalyzed allylic fluorination reactions, highlighting yields, branched-to-linear ratios (b:l), and enantiomeric excess (ee).



Table 1: Substrate Scope of Asymmetric Allylic Fluorination of β -Oxygen-Substituted Trichloroacetimidates[5]

Entry	Substrate	Product	Yield (%)	b:l Ratio	ee (%)
1	75	>99:1	91		
2	70	>99:1	95	_	
3	61	>99:1	99	-	
4	72	>99:1	94	-	
5	68	>99:1	96	_	
6	71	>99:1	92	_	

Table 2: Substrate Scope for Allylic β-[18F]Fluoroamines[5]

Entry	Substrate	Product	Radiochemical Yield (%)
1	45 ± 4		
2	52 ± 5	_	
3	38 ± 3	_	

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Allylic Trichloroacetimidates[5]

- To a 50 mL oven-dried Schlenk flask, add the allylic alcohol (3.3 mmol, 1.0 equiv) and dry dichloromethane (10 mL).
- Cool the resulting solution to 0 °C under an argon atmosphere.
- Add trichloroacetonitrile (9.8 mmol, 3.0 equiv).



- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.63 mmol, 0.5 equiv).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the mixture in vacuo.
- Purify the resulting residue by silica gel flash chromatography (49:1 hexane/EtOAc + 3% triethylamine) to afford the allylic trichloroacetimidate as a clear oil (>90% yield).

Protocol 2: Synthesis of Chiral Diene-Ligated Iridium Catalyst[5]

- In a glovebox, combine [Ir(COD)Cl]₂ (100 mg, 0.15 mmol, 1.0 equiv) and the chiral diene ligand (e.g., (S,S)-ligand) (0.33 mmol, 2.2 equiv) in a 20 mL scintillation vial.
- Add degassed dichloromethane (10 mL).
- Stir the resulting orange solution at room temperature for 1 hour.
- Remove the solvent in vacuo to yield an orange solid.
- Wash the solid with degassed hexane (3 x 2 mL) and dry under vacuum.
- The chiral catalyst, [IrCl(S,S)-L]₂, is obtained as an orange solid and should be stored in a glovebox for direct use in the fluorination reaction.

Protocol 3: General Procedure for Iridium-Catalyzed Allylic Fluorination[1]

- In a polypropylene vial, dissolve the allylic trichloroacetimidate (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
- Add the iridium catalyst (e.g., [Ir(COD)Cl]₂ or a chiral iridium complex, 2.5-5 mol%).
- Add Et₃N·3HF (1.5-3.0 equiv) to the reaction mixture.
- Stir the reaction at room temperature under ambient air for the specified time (typically 1-2 hours), monitoring by TLC or GC/MS.

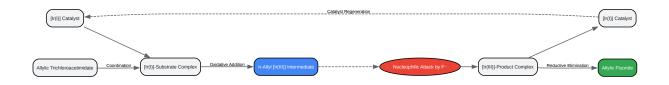


- Upon completion, quench the reaction with saturated aqueous NaHCO3.
- Extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by silica gel flash chromatography to obtain the allylic fluoride.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the iridium-catalyzed allylic fluorination of trichloroacetimidates. The reaction is initiated by the coordination of the iridium catalyst to the allylic trichloroacetimidate, followed by oxidative addition to form a π -allyl iridium intermediate. Subsequent nucleophilic attack by fluoride and reductive elimination yields the allylic fluoride product and regenerates the active iridium catalyst.



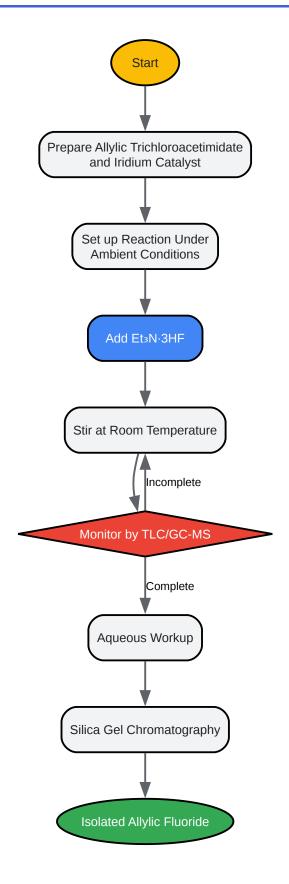
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Caption: Proposed Catalytic Cycle for Iridium-Catalyzed Allylic Fluorination.

Experimental Workflow

This diagram outlines the general workflow for performing an iridium-catalyzed allylic fluorination experiment, from starting materials to the purified product.





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Caption: General Experimental Workflow for Allylic Fluorination.



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